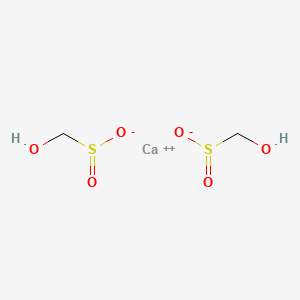

Calcium hydroxymethanesulphinate

Description

Calcium hydroxymethanesulphinate (CHMS) is a sulfonate salt with applications in organic synthesis and industrial processes. CMS, for instance, is a white, odorless crystalline solid soluble in water and ethanol, with a melting point of ~80°C . Its strong acidity and reactivity with bases make it suitable for proteomics and material synthesis. CHMS likely shares similar sulfonate-group characteristics, though its hydroxymethane moiety may alter solubility and stability.

Properties

CAS No. |

29401-90-9 |

|---|---|

Molecular Formula |

C2H6CaO6S2 |

Molecular Weight |

230.3 g/mol |

IUPAC Name |

calcium;hydroxymethanesulfinate |

InChI |

InChI=1S/2CH4O3S.Ca/c2*2-1-5(3)4;/h2*2H,1H2,(H,3,4);/q;;+2/p-2 |

InChI Key |

FYJUPLXMMHBEJS-UHFFFAOYSA-L |

Canonical SMILES |

C(O)S(=O)[O-].C(O)S(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium hydroxymethanesulphinate can be synthesized through the reaction of calcium carbonate with methanesulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{CaCO}_3 + 2 \text{CH}_3\text{SO}_3\text{H} \rightarrow \text{Ca}(\text{CH}_3\text{SO}_3)_2 + \text{H}_2\text{O} + \text{CO}_2 ]

Industrial Production Methods

In industrial settings, the production of calcium hydroxymethanesulphinate involves large-scale reactions using high-purity reactants. The process is optimized to maximize yield and minimize impurities. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Calcium hydroxymethanesulphinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different sulfonate derivatives.

Reduction: It can be reduced to produce sulfinate compounds.

Substitution: It can participate in substitution reactions where the hydroxymethanesulphinate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonate derivatives, while reduction reactions produce sulfinate compounds.

Scientific Research Applications

Calcium hydroxymethanesulphinate has a wide range of applications in scientific research:

Chemistry: It is used as a reducing agent in various chemical reactions.

Medicine: Research is ongoing to explore its potential use in medical treatments, particularly in drug delivery systems.

Industry: It is widely used in the textile industry for its reducing properties and is being explored for use in environmental applications such as wastewater treatment.

Mechanism of Action

The mechanism of action of calcium hydroxymethanesulphinate involves its ability to donate electrons in redox reactions. This property makes it an effective reducing agent. The compound interacts with various molecular targets, including metal ions and organic molecules, facilitating electron transfer processes. The pathways involved in its action are primarily related to its redox potential and ability to form stable complexes with other compounds.

Comparison with Similar Compounds

Calcium Methanesulfonate (CMS)

- Chemical Formula : C₂H₆CaO₆S₂

- Molecular Weight : 230.3 g/mol

- Physical Properties: Melting point ~80°C; soluble in water and ethanol .

- Applications : Organic synthesis, proteomics, and industrial processes.

- Safety : Less hazardous than cadmium-based sulfonates; requires standard lab precautions.

Calcium Hydrogen Sulfite

Cadmium Sulfate Hydrate

Calcium Phosphate Compounds

Calcium Sulfate

- Forms : Anhydrous (CaSO₄) and hydrated (gypsum: CaSO₄·2H₂O).

- Industrial Use : Construction materials, desiccants.

- Handling : Requires MSDS adherence due to dust inhalation risks .

Comparative Data Table

Key Research Findings

- Toxicity Hierarchy : Cadmium sulfate hydrate exhibits the highest toxicity, followed by calcium hydrogen sulfite. CMS and hydroxylapatite are comparatively safer .

- Industrial vs. Medical Use : Sulfonates like CMS are preferred in research for their reactivity, while phosphates (hydroxylapatite) dominate biomedical applications .

- Regulatory Gaps : Calcium hydrogen sulfite lacks occupational exposure limits, emphasizing procedural controls over threshold-based regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.